(2-(メトキシカルボニル)-5-(トリフルオロメトキシ)フェニル)ボロン酸

概要

説明

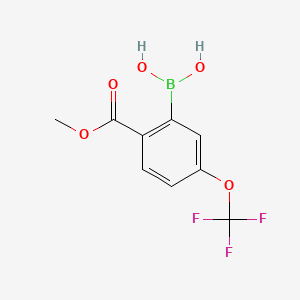

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and trifluoromethoxy groups. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

科学的研究の応用

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and agrochemicals.

作用機序

Target of Action

Boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound, being a boronic ester, is involved in the catalytic protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected compounds .

Biochemical Pathways

The compound is involved in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The hydromethylation sequence has also been applied to methoxy protected compounds .

Action Environment

The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a part of, is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-(trifluoromethoxy)benzoic acid.

Borylation Reaction: The key step involves the borylation of the starting material using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production of 2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the methoxycarbonyl and trifluoromethoxy groups, making it less versatile in certain applications.

(2-Methoxycarbonylphenyl)boronic Acid: Similar structure but without the trifluoromethoxy group, resulting in different reactivity and properties.

(5-Trifluoromethoxyphenyl)boronic Acid: Lacks the methoxycarbonyl group, affecting its chemical behavior and applications.

Uniqueness

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID stands out due to the presence of both methoxycarbonyl and trifluoromethoxy groups, which confer unique reactivity and stability. These functional groups enhance its utility in various chemical reactions and applications, making it a valuable compound in research and industry.

生物活性

2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid, with the CAS number 1217500-62-3, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound is characterized by its unique trifluoromethoxy group and methoxycarbonyl moiety, which may influence its interaction with biological targets.

- Molecular Formula: CHBFO

- Molecular Weight: 248.00 g/mol

- CAS Number: 1217500-62-3

- Structural Characteristics: The presence of the trifluoromethoxy group enhances lipophilicity, potentially affecting membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various phenylboronic acids, including 2-(methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid. The compound has been evaluated against several pathogens, demonstrating varying degrees of efficacy.

In Vitro Studies

-

Antibacterial Activity:

- The compound exhibits significant antibacterial activity against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than some established antibiotics.

- For instance, the MIC for Bacillus cereus was reported lower than that of AN2690 (Tavaborole), a known antifungal agent, suggesting a potential role as an antibacterial agent .

-

Antifungal Activity:

- In vitro tests showed moderate antifungal activity against Candida albicans and Aspergillus niger. The highest tested concentration (100 µg/mL) resulted in complete growth inhibition of these fungi, although the zones of inhibition were relatively small (8 mm for C. albicans and 5 mm for A. niger) .

The antimicrobial activity of this compound may be attributed to its ability to bind to diols and form spiroboronates, which could interfere with essential biological processes in microbial cells. This binding mechanism is similar to that observed with other boronic acids that target aminoacyl-tRNA synthetases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of 2-(methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid compared to other related compounds:

| Compound | MIC (µg/mL) | Activity Type | Target Organisms |

|---|---|---|---|

| 2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid | <62.5 | Antibacterial | E. coli, B. cereus |

| AN2690 (Tavaborole) | 62.5 | Antifungal | C. albicans, A. niger |

| Streptomycin | 4 | Antibacterial | B. cereus |

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the journal Molecules assessed various phenylboronic acids for their antimicrobial properties, revealing that the introduction of trifluoromethyl groups significantly enhanced antibacterial potency . This study included docking experiments that suggested binding interactions with bacterial proteins. -

Mechanistic Insights:

Research indicated that structural modifications in phenylboronic acids could lead to variations in their biological activities, emphasizing the role of functional groups like trifluoromethoxy in enhancing efficacy against specific microbial targets .

特性

IUPAC Name |

[2-methoxycarbonyl-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O5/c1-17-8(14)6-3-2-5(18-9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABYKLZZNFPGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675137 | |

| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-75-8 | |

| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。